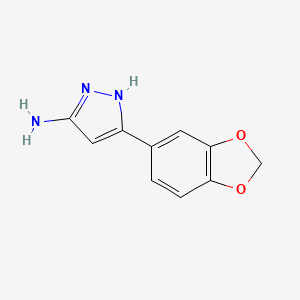

3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-10-4-7(12-13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOLIWNDJVYUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801260029 | |

| Record name | 5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208519-15-7 | |

| Record name | 5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208519-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,3-Benzodioxol-5-yl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801260029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Binding Affinity and Mechanistic Profiling of 3-(1,3-Benzodioxol-5-yl)-1H-pyrazol-5-amine to Kinase Targets

[1][2]

Executive Summary

3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine (also referenced as 5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-amine) represents a privileged pharmacophore in kinase inhibitor discovery. While the naked fragment typically exhibits low-to-moderate binding affinity (

This technical guide analyzes the binding thermodynamics, structural biology, and optimization potential of this scaffold. It provides researchers with the mechanistic causality required to transition this fragment from a micromolar hit to a nanomolar lead.

Chemical Profile and Structural Properties[1][2][3][4][5][6][7][8][9]

The molecule consists of two distinct functional domains that dictate its binding mode within the kinase ATP pocket:

| Domain | Chemical Feature | Kinase Binding Function |

| Aminopyrazole Core | 3-amino-1H-pyrazole | Hinge Binder: Acts as an adenine mimetic. The pyrazole nitrogens and the exocyclic amine form a donor-acceptor hydrogen bond network with the kinase hinge region (e.g., Met149 in JNK3). |

| Benzodioxole Ring | 1,3-benzodioxole | Hydrophobic Anchor: Occupies the hydrophobic back-pocket or "gatekeeper" vicinity. The planar nature allows |

Physicochemical Properties[2][4][5][6][8][9]

-

Molecular Weight: 203.20 g/mol

-

LogP (Predicted): ~1.8 (Favorable for CNS penetration and cell permeability)

-

TPSA: ~68 Ų

-

Lipinski Status: Compliant (Rule of 5)

Target Landscape and Binding Affinity

The binding affinity of this scaffold is highly context-dependent. As a "naked" fragment, it lacks the steric bulk to displace water networks fully or induce significant conformational changes (e.g., DFG-out). However, its derivatives show potent inhibition.[1]

Primary Targets & Affinity Data (Derivative Context)

The following data illustrates the affinity potential when the scaffold is optimized (e.g., N1-substitution or C4-functionalization).

| Target Kinase | Role | Binding Mode | Affinity Range (Optimized) | Key Reference |

| JNK3 (c-Jun N-terminal kinase 3) | Neurodegeneration | Type I (ATP Competitive) | [Scripps Research, J. Med. Chem. 2014] | |

| p38 | Inflammation | Type I | [Kamenecka et al., 2010] | |

| CDK16 (PCTAIRE) | Cell Cycle | Type I | [MDPI, 2021] | |

| c-Src / Abl | Oncology | Type I | [AstraZeneca, 2006] |

Critical Insight: In JNK3 optimization, the 3-aminopyrazole core provides the essential H-bonds. The benzodioxole group provides selectivity over p38

by exploiting subtle differences in the hydrophobic pocket size and the gatekeeper residue (Met in JNK3 vs. Thr in p38).

Mechanism of Action: The "Hinge-Binding" Mode

The high affinity of this scaffold arises from its ability to mimic the purine ring of ATP.

Structural Interaction Map

-

Hinge Region: The pyrazole

(acceptor) and the exocyclic -

Hydrophobic Pocket: The benzodioxole moiety rotates to fit into the hydrophobic pocket adjacent to the gatekeeper residue.

-

Solvent Front: The

position of the pyrazole is solvent-exposed, making it the ideal vector for "growing" the molecule to improve solubility or reach the ribose-binding pocket.

Visualization: Binding Topology

The following diagram illustrates the interaction logic between the scaffold and the kinase active site.

Caption: Interaction topology showing the bidentate H-bond anchor at the hinge and the hydrophobic orientation of the benzodioxole group.

Experimental Protocols for Affinity Validation

To measure the binding affinity of this fragment accurately, radiometric assays are often insufficient due to the rapid off-rates of fragments. Thermal Shift and TR-FRET are the recommended self-validating protocols.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Best for: Initial validation of direct binding.

-

Preparation: Dilute recombinant kinase domain (e.g., JNK3, ~2

M) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl). -

Dye Addition: Add SYPRO Orange (5x final concentration).

-

Compound Dosing: Titrate the aminopyrazole compound (10

M to 1 mM) in DMSO (final DMSO < 2%). -

Measurement: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

-

Validation: Calculate

. A shift of-

Self-Validation Check: Include Staurosporine as a positive control (

C).

-

Protocol B: LanthaScreen™ TR-FRET Binding Assay

Best for: Determining

-

Tracer Selection: Use a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST) and an AlexaFluor-labeled kinase tracer (ATP-competitive).

-

Equilibrium: Incubate Kinase (5 nM), Tracer (Kd concentration), and Compound (serial dilution) for 60 minutes at RT.

-

Detection: Measure FRET signal (Ex 340 nm, Em 665/615 nm).

-

Calculation: Plot TR-FRET ratio vs. [Compound]. Fit to a one-site competition model:

Optimization Workflow (SAR Strategy)

This molecule is rarely the endpoint.[1] It is the starting block. The following workflow describes how to evolve this scaffold into a lead candidate.

Caption: Medicinal chemistry workflow for evolving the aminopyrazole-benzodioxole scaffold into a potent kinase inhibitor.

References

-

Feng, Y., et al. (2014). "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." Journal of Medicinal Chemistry, 57(24), 10551–10563.

-

Lombardi, P., et al. (2021). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Molecules, 26(6), 1643.

-

Hennequin, L. F., et al. (2006). "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry, 49(22), 6465–6488.

-

Kamenecka, T. M., et al. (2010). "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Biological Chemistry, 285(1), 1035–1042.

Methodological & Application

Scalable synthesis protocols for 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine

Application Note: Scalable Synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine (CAS: 13575-36-5). This scaffold is a critical pharmacophore in kinase inhibition and GPCR modulation. The protocol utilizes a two-step sequence designed for kilogram-scale production, prioritizing process safety, atom economy, and purification without chromatographic separation.

Key Process Advantages:

-

Chromatography-Free: All intermediates and final products are isolated via crystallization.

-

High Throughput: Optimized reaction kinetics allow for rapid batch turnover.

-

Cost-Efficiency: Utilizes readily available methyl piperonylate and acetonitrile.

Retrosynthetic Analysis & Strategy

The synthesis is based on the "3+2" cyclocondensation strategy. The pyrazole core is constructed by reacting a 1,3-dielectrophile equivalent (in this case, a

Strategic Disconnection:

-

C-N Bond Formation: The final step involves the cyclization of hydrazine with the nitrile and ketone functionalities.

-

C-C Bond Formation: The requisite

-ketonitrile is generated via a crossed Claisen condensation between the ester of piperonylic acid and the anion of acetonitrile.

Figure 1: Retrosynthetic logic flow demonstrating the disconnection to commercially viable starting materials.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile

This step involves the generation of the acetonitrile anion and its attack on the ester carbonyl.[1]

Mechanism:

The base deprotonates acetonitrile (

Safety Critical:

-

Sodium Hydride (NaH): Reacts violently with water, releasing flammable hydrogen gas. Use dry solvents and inert atmosphere (

or Ar). -

Exotherm: The deprotonation and condensation are exothermic. Control temperature strictly.

Protocol (Scale: 100 g Input):

-

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and reflux condenser.

-

Solvent Preparation: Charge Anhydrous Toluene (800 mL) and Sodium Hydride (60% dispersion in mineral oil, 26.6 g, 1.2 eq) .

-

Note: Washing NaH with hexane is unnecessary at this scale if the mineral oil does not interfere with downstream crystallization, which it typically does not in this solvent system.

-

-

Heating: Heat the suspension to 80°C .

-

Addition 1 (Acetonitrile): Add Anhydrous Acetonitrile (35 mL, 1.2 eq) dropwise over 20 minutes.

-

Observation: Evolution of hydrogen gas may be observed. Ensure proper venting.[2]

-

-

Addition 2 (Ester): Dissolve Methyl Piperonylate (100 g, 0.555 mol) in minimal toluene (approx. 200 mL). Add this solution dropwise to the reaction mixture over 45–60 minutes, maintaining internal temperature between 80–90°C.

-

Process Tip: Slow addition prevents the accumulation of unreacted anion and controls the exotherm.

-

-

Reaction: Reflux the mixture (approx. 110°C) for 4–6 hours.

-

Monitor: TLC (30% EtOAc/Hexane) or HPLC should show <2% starting ester.

-

-

Workup:

-

Cool the mixture to room temperature. The sodium enolate of the product will be a solid suspension.

-

Filter the solid sodium salt. Wash with cold toluene (2 x 100 mL) to remove mineral oil and impurities.

-

Acidification: Resuspend the solid in water (500 mL). Slowly add Acetic Acid or 1M HCl until pH reaches 4–5. The free

-ketonitrile will precipitate.

-

-

Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

Yield Target: 85–92 g (80–88%). Appearance: Off-white to pale yellow solid.

Step 2: Cyclization to 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine

Mechanism: Hydrazine attacks the ketone carbonyl to form a hydrazone intermediate. The terminal nitrogen of the hydrazone then attacks the nitrile carbon (intramolecular nucleophilic addition), followed by tautomerization to form the aromatic pyrazole ring.

Safety Critical:

-

Hydrazine Hydrate: Potent hepatotoxin and suspected carcinogen.[3] Handle in a fume hood with double gloves.

-

Sensitizer: Avoid all skin contact.

Protocol (Scale: 50 g Intermediate Input):

-

Setup: Equip a 1L round-bottom flask with a magnetic stir bar and reflux condenser.

-

Charging: Add 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile (50 g, 0.264 mol) and Ethanol (Absolute, 400 mL) .

-

Reagent Addition: Add Hydrazine Hydrate (80% aq., 25 mL, ~1.5 eq) in one portion.

-

Note: A slight exotherm may occur.

-

-

Reaction: Heat the mixture to Reflux (78°C) for 3–5 hours.

-

Monitor: The reaction usually proceeds cleanly. HPLC monitoring is recommended to ensure complete consumption of the nitrile.

-

-

Crystallization:

-

Remove the heat source and allow the solution to cool slowly to room temperature with stirring.

-

The product typically crystallizes directly from the reaction mixture upon cooling.

-

Optimization: If yield is low, concentrate the ethanol volume by 50% via rotary evaporation and cool to 0°C.

-

-

Filtration: Collect the crystals by vacuum filtration.

-

Washing: Wash with Cold Ethanol (50 mL) followed by Cold Water (50 mL) to remove excess hydrazine.

-

Drying: Dry under high vacuum at 50°C for 12 hours.

Yield Target: 45–50 g (85–93%). Appearance: White to off-white crystalline powder. Melting Point: 168–170°C (Lit. value check required for specific polymorph).

Process Data & Specifications

| Parameter | Step 1 ( | Step 2 (Aminopyrazole) |

| Limiting Reagent | Methyl Piperonylate | |

| Key Reagent | Acetonitrile / NaH | Hydrazine Hydrate |

| Solvent System | Toluene | Ethanol |

| Temperature | 110°C (Reflux) | 78°C (Reflux) |

| Reaction Time | 4–6 Hours | 3–5 Hours |

| Purification | Acid precipitation | Crystallization from EtOH |

| Typical Yield | 80–88% | 85–93% |

| Purity (HPLC) | >95% | >98% |

Process Logic & Troubleshooting

Figure 2: Logical troubleshooting flowchart for critical process control points.

Troubleshooting Guide:

-

Step 1 - Low Yield: Often caused by "wet" acetonitrile or toluene quenching the NaH. Ensure solvents are <50 ppm water.

-

Step 1 - Oil Formation: If the intermediate oils out upon acidification, extract with Ethyl Acetate, dry over MgSO4, and induce crystallization by adding Hexane.

-

Step 2 - Coloration: Oxidation of hydrazine or the pyrazole can lead to pink/brown discoloration. Perform the reaction under Nitrogen atmosphere. If the product is colored, treat the ethanolic solution with activated charcoal before crystallization.

References

-

El-Saghier, A. M. (2002). "Synthesis of some new fused pyrazoles and pyrazolo[1,5-a]pyrimidines." Journal of Chemical Research, 2002(8), 395-397. Link

-

Frizzo, C. P., et al. (2014). "Ultrasound-assisted synthesis of 3-amino-5-methylpyrazole: A comparison with conventional heating." Ultrasonics Sonochemistry, 21(6), 2072-2078. Link

-

BenchChem. (2025).[4] "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate." BenchChem Safety Guides. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 13575-36-5." PubChem. Link

Sources

Application Note: High-Throughput Screening (HTS) Protocol for Benzodioxolyl-Pyrazole Libraries

Introduction & Scaffold Rationale

The benzodioxolyl-pyrazole scaffold represents a "privileged structure" in medicinal chemistry, frequently exhibiting high affinity for ATP-binding pockets in kinases (e.g., EGFR, VEGFR, HPK1) and cyclooxygenase (COX-2) active sites. The benzodioxole moiety mimics the catechol group, facilitating crucial hydrogen bonding interactions, while the pyrazole ring serves as a rigid linker that orients substituents for optimal selectivity.

However, this scaffold presents unique challenges in High-Throughput Screening (HTS):

-

Solubility: The planarity of the pyrazole-benzodioxole system promotes

- -

Autofluorescence: The conjugated benzodioxole system can fluoresce in the blue/green region (450–550 nm), potentially interfering with standard fluorescence intensity (FI) assays.

-

Aggregation: Certain pyrazole derivatives act as "aggregators," sequestering enzymes non-specifically and causing false positives.

This guide details a robust, self-validating protocol designed to mitigate these artifacts using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which is resistant to compound autofluorescence.

Pre-Screening: Library Management & QC

Objective: Ensure compound integrity and solubility prior to dispensing.

Solubilization and Storage

Benzodioxolyl-pyrazoles are lipophilic. Standard 10 mM DMSO stocks often crash out upon freeze-thaw cycles.

-

Solvent: 100% anhydrous DMSO (LC-MS grade).

-

Concentration: Prepare master stocks at 10 mM.

-

Storage: -20°C in varying volume aliquots (Matrix tubes) to prevent >3 freeze-thaw cycles.

-

QC Step: Randomly sample 5% of the library for LC-MS purity checks. Purity >90% is required.

Acoustic Droplet Ejection (ADE) Preparation

Avoid pin-tool transfer for this library type due to carryover risks with "sticky" lipophilic compounds. Use Acoustic Droplet Ejection (e.g., Labcyte Echo).

-

Source Plate: 384-well LDV (Low Dead Volume) or PP (Polypropylene) plates.

-

Centrifugation: Spin source plates at 1000 x g for 1 minute to remove bubbles before loading into the Echo.

Assay Development: The TR-FRET Kinase System

Rationale: We utilize a TR-FRET format (e.g., LanthaScreen™ or HTRF®). The long-lifetime fluorophore (Europium or Terbium) allows measurement after the short-lived background fluorescence of the benzodioxolyl scaffold has decayed, eliminating false signals.

Reagents[1][2][3][4][5]

-

Target: Recombinant Kinase (e.g., EGFR-WT or mutant).

-

Substrate: GFP-labeled or Biotinylated peptide substrate.

-

Tracer: Eu-labeled anti-phospho antibody.

-

ATP: Ultrapure ATP (at

concentration).

Determining DMSO Tolerance

Before screening, generate a DMSO dose-response curve (0% to 10%) against the kinase activity.

-

Acceptance Criteria: The assay must maintain >80% activity at the final screening concentration of DMSO (typically 1%).

Z-Factor Validation

Perform a full-plate validation (384-well) using:

-

Max Signal (n=192): Enzyme + Substrate + ATP + DMSO (No Inhibitor).

-

Min Signal (n=192): Enzyme + Substrate + ATP + Reference Inhibitor (e.g., Staurosporine at 10 µM).

Calculation:

-

Target:

is required for this library to distinguish subtle hits from noise.

Step-by-Step Screening Protocol

Workflow Overview:

Figure 1: Automated workflow for TR-FRET kinase screening of benzodioxolyl-pyrazole libraries.

Detailed Steps:

-

Plate Preparation: Use 384-well, white, low-volume polystyrene plates (e.g., Corning 4513).

-

Compound Transfer:

-

Use the Echo Liquid Handler to dispense 20 nL of 10 mM library compounds into columns 3–22.

-

Dispense 20 nL DMSO into columns 1, 2, 23, 24 (Controls).

-

Dispense 20 nL Reference Inhibitor (10 mM) into columns 23, 24.

-

-

Enzyme Addition:

-

Dispense 5 µL of 2X Enzyme/Substrate Mix using a Multidrop Combi or equivalent.

-

Note: Include 0.01% Triton X-100 in the buffer to prevent pyrazole aggregation.

-

Centrifuge 1 min @ 1000 rpm. Incubate 15 min at RT (allows compound to bind).

-

-

Reaction Initiation:

-

Dispense 5 µL of 2X ATP solution.

-

Final Volume: 10 µL. Final Compound Conc: 20 µM (assuming 10 mM stock).

-

Seal and incubate for 60 minutes at RT (protect from light).

-

-

Detection:

-

Add 10 µL of Detection Buffer containing EDTA (to stop kinase) and Eu-Antibody.

-

Incubate 60 minutes.

-

-

Readout:

-

Read on PHERAstar or EnVision.

-

Settings: Delay 50 µs, Integration 400 µs. Ratio = (Em 665nm / Em 620nm) * 10,000.

-

Data Analysis & Hit Triage

Primary Analysis

Calculate Percent Inhibition (PIN) for each well:

-

Hit Cutoff: Mean PIN of samples + 3 Standard Deviations (typically >30-40% inhibition).

Triage Strategy (The "Trustworthiness" Pillar)

Benzodioxolyl-pyrazoles are prone to being PAINS (Pan-Assay Interference Compounds). You must filter false positives.

Table 1: Common Artifacts & Mitigation

| Artifact Type | Mechanism | Mitigation Strategy |

| Aggregators | Pyrazoles form colloidal particles that sequester enzyme. | Add 0.01% Triton X-100 to buffer; Re-test with 0.1% detergent. |

| Autofluorescence | Benzodioxole emits at ~480-520nm. | Use TR-FRET (Time-Resolved) readout; Check signal in donor channel (620nm). |

| Redox Cycling | Catechol-mimic (benzodioxole) generates | Include 1 mM DTT or TCEP in assay buffer. |

| Quenchers | Compound absorbs excitation light (Inner Filter Effect). | Check compound absorbance spectra; Look for suppressed donor signal. |

Hit Validation Logic

Figure 2: Decision tree for validating benzodioxolyl-pyrazole hits, filtering aggregators and PAINS.

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual.[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link] (Authoritative source for Z-factor, DMSO tolerance, and general HTS validation).

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[3] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link] (The foundational paper for the Z-factor calculation used in Section 3.3).

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link] (Essential reference for identifying pyrazole-based interference compounds mentioned in Section 5.2).

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link] (Discusses aggregation and fluorescence interference mechanisms relevant to benzodioxoles).

-

Abd El-Karim, S. S., et al. (2015).[4] Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors.[4] RSC Advances. [Link] (Provides specific context on the biological activity of benzofuran/benzodioxole-pyrazole hybrids).

Sources

- 1. What is Z' (read Z-factor)? - RxPlora [rxplora.com]

- 2. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. zprime function - RDocumentation [rdocumentation.org]

- 4. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Formulation Strategies for In Vivo Delivery of Aminopyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Aminopyrazole-based compounds represent a versatile and highly valuable scaffold in modern medicinal chemistry, with numerous derivatives being investigated and developed as potent inhibitors of protein kinases, among other targets.[1][2] These compounds are central to the development of targeted therapies for oncology, inflammation, and various other disease states.[1] However, a significant hurdle in their clinical translation is their frequent classification as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[3][4] This is characterized by low aqueous solubility, which severely limits oral bioavailability and poses a substantial challenge for in vivo delivery.[4][5]

This technical guide provides a comprehensive framework for selecting and developing robust formulation strategies to overcome the solubility and delivery challenges inherent to aminopyrazole compounds. We will detail the foundational physicochemical characterization necessary to inform formulation decisions, explore the mechanisms and applications of key enabling technologies, and provide detailed, field-proven protocols for their implementation. The objective is to equip the researcher with the rationale and practical knowledge to design a formulation that ensures optimal drug exposure and therapeutic efficacy in preclinical and clinical settings.

Foundational Physicochemical Characterization: The Blueprint for Formulation Design

Before selecting a formulation strategy, a thorough understanding of the aminopyrazole compound's intrinsic properties is paramount. This initial characterization phase provides the critical data needed to guide a rational, evidence-based approach to formulation development, saving significant time and resources.[6]

Key Analytical Techniques:

-

Solubility Profiling: Determine the equilibrium solubility in various media, including aqueous buffers across a physiological pH range (e.g., pH 1.2, 4.5, 6.8), biorelevant media (e.g., FaSSIF, FeSSIF), and a panel of pharmaceutically acceptable lipids, surfactants, and co-solvents.

-

Solid-State Characterization:

-

Differential Scanning Calorimetry (DSC): To determine the melting point (Tm) and glass transition temperature (Tg), which are critical for developing amorphous solid dispersions and lipid formulations.[7]

-

X-Ray Powder Diffraction (XRPD): To identify the crystalline form or confirm the amorphous nature of the compound.

-

-

LogP/LogD Determination: The octanol-water partition coefficient is a key indicator of lipophilicity and helps predict whether a lipid-based or an alternative strategy might be more successful.[8]

-

Excipient Compatibility Studies: Assessing the chemical and physical stability of the active pharmaceutical ingredient (API) in the presence of selected excipients is a critical early screening step to prevent downstream stability failures.[9][][11] This is often done by analyzing binary mixtures of the drug and excipient under stressed conditions (e.g., elevated temperature and humidity).[9][11]

Table 1: Example Physicochemical Profile for a Hypothetical Aminopyrazole Kinase Inhibitor (APKI-123)

| Parameter | Value | Implication for Formulation |

| Molecular Weight | 485.6 g/mol | Standard for small molecules. |

| Aqueous Solubility (pH 6.8) | < 0.5 µg/mL | Extremely poor solubility; enabling technology is required. |

| Melting Point (Tm) | 185 °C | High melting point may pose challenges for hot-melt extrusion. |

| LogP | 4.2 | High lipophilicity suggests suitability for lipid-based formulations. |

| pKa | 3.1 (basic) | pH-dependent solubility; may precipitate in the higher pH of the intestine. |

| Physical Form | Crystalline solid | High lattice energy contributes to poor solubility. |

A Rational Approach to Formulation Strategy Selection

The data gathered during physicochemical characterization enables a systematic approach to selecting the most promising formulation strategy. Over 70% of new chemical entities suffer from poor aqueous solubility, making technologies that enhance bioavailability essential.[5] The following decision-making framework, illustrated in the flowchart below, provides a logical pathway for this selection process.

Caption: Formulation Strategy Selection Flowchart

Key Formulation Strategies & Technologies

Lipid-Based Formulations (LBFs)

Mechanism: LBFs, particularly Self-Microemulsifying Drug Delivery Systems (SMEDDS), are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water microemulsions (droplet size < 100 nm) upon gentle agitation in aqueous media, such as gastrointestinal fluids.[12][13] This process presents the aminopyrazole compound in a solubilized state, bypassing the dissolution-limiting step and facilitating absorption.[3][12]

Best Suited For: Highly lipophilic (LogP > 3) aminopyrazole compounds with good solubility in lipidic excipients.[8]

Advantages:

-

Significant enhancement of oral bioavailability.

-

Protects the drug from enzymatic degradation in the GI tract.

-

Can be formulated for liquid-fill hard or softgel capsules.[14]

Considerations:

-

Requires careful screening of excipients to ensure drug solubility and physical stability of the pre-concentrate.

-

The high concentration of surfactants (typically 30-60%) can sometimes lead to GI irritation.[13]

Amorphous Solid Dispersions (ASDs)

Mechanism: ASDs involve dispersing the drug in its high-energy, amorphous state within a hydrophilic polymer matrix.[15][16] This amorphous form lacks the strong crystalline lattice energy of the solid drug, resulting in significantly improved aqueous solubility and dissolution rates.[15][17]

Best Suited For: Compounds that may not have sufficient lipid solubility or possess a moderately high melting point. ASDs are a versatile technology applicable across a diverse property space.[15]

Advantages:

-

Can achieve a high degree of supersaturation in vivo.

-

Established manufacturing processes like spray drying and hot-melt extrusion are scalable.[15]

-

Can be formulated into conventional solid dosage forms like tablets and capsules.

Considerations:

-

The amorphous state is thermodynamically unstable and can revert to the crystalline form over time, compromising the formulation's performance.[17]

-

Polymer selection is critical to ensure miscibility with the drug and to inhibit recrystallization.[16][18]

Nanosuspensions

Mechanism: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[19][20] The reduction of particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a significant increase in dissolution velocity.[4][5]

Best Suited For: Compounds with very high melting points (making ASDs difficult) and poor solubility in both aqueous and lipid media (making LBFs ineffective).

Advantages:

-

High drug loading is possible as the formulation consists mainly of the pure drug.

-

Applicable for various routes of administration, including oral, parenteral, and pulmonary.[21]

-

Established production methods like media milling and high-pressure homogenization are scalable.[20][22]

Considerations:

-

Physical stability (i.e., particle growth via Ostwald ripening) is a primary concern and requires careful selection of stabilizers.

-

Ensuring uniformity and preventing aggregation during processing and storage is critical.

Application Protocols

Protocol 1: Excipient Compatibility Screening for APKI-123

Objective: To assess the short-term chemical stability of APKI-123 in the presence of commonly used pharmaceutical excipients to identify suitable candidates for formulation development.

Materials:

-

APKI-123 (API)

-

Excipients: Microcrystalline Cellulose (MCC), Lactose Monohydrate, Croscarmellose Sodium, Magnesium Stearate, Polyvinylpyrrolidone (PVP K30), HPMC-AS, Capryol™ 90, Kolliphor® RH 40.

-

HPLC-grade acetonitrile and water; formic acid.

-

Glass vials (5 mL) with inert caps.

-

Stability chamber (40 °C / 75% RH).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Methodology:

-

Preparation of Binary Mixtures:

-

Accurately weigh APKI-123 and each excipient in a 1:1 (w/w) ratio into separate glass vials.

-

For liquid/semi-solid excipients (Capryol™, Kolliphor®), use a 1:5 (w/w) API-to-excipient ratio.

-

Prepare an "API only" control vial.

-

Gently mix the powders using a spatula until visually homogenous.

-

-

Stress Conditions:

-

Prepare two sets of samples. To one set, add 5% (w/w) purified water to simulate the effect of moisture.

-

Leave the vials loosely capped and place them in a stability chamber set to 40 °C and 75% relative humidity (RH).

-

-

Time Points and Analysis:

-

Pull samples at initial (T=0), 1-week, 2-week, and 4-week time points.

-

At each time point, visually inspect for any physical changes (e.g., color change, clumping, liquefaction).

-

Quantitatively analyze the samples by HPLC. Dissolve a known quantity of the mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final nominal concentration of 0.1 mg/mL of APKI-123.

-

Assay for the remaining percentage of APKI-123 and monitor for the appearance of new degradation peaks relative to the T=0 control.[9]

-

-

Interpretation:

-

An excipient is considered compatible if the physical appearance remains unchanged and the API assay value is ≥98% of the initial value, with no significant increase in total impurities.

-

Protocol 2: Development and Characterization of a SMEDDS Formulation for APKI-123

Objective: To develop and optimize a SMEDDS formulation to enhance the solubility and oral absorption of the lipophilic APKI-123.

Materials:

-

APKI-123 (API)

-

Oils: Capryol™ 90, Maisine® CC

-

Surfactants: Kolliphor® RH 40, Kolliphor® EL

-

Co-solvents/Co-surfactants: Transcutol® HP

-

Purified water

-

Particle size analyzer (e.g., Malvern Zetasizer)

-

USP Dissolution Apparatus II (Paddle)

Methodology:

Part A: Excipient Screening & Ternary Phase Diagram Construction

-

Solubility Studies: Determine the saturation solubility of APKI-123 in a range of oils, surfactants, and co-solvents to identify the excipients with the highest solubilizing capacity.

-

Construct Ternary Phase Diagrams: Based on solubility data, select the most promising oil, surfactant, and co-solvent. Construct a ternary phase diagram by mixing these components in varying ratios and titrating with water. Identify the region that forms a clear, isotropic microemulsion.

Part B: Formulation Preparation and Characterization

-

Preparation: Based on the phase diagram, prepare several prototype formulations. For example, a formulation could consist of 30% Capryol™ 90 (oil), 50% Kolliphor® RH 40 (surfactant), and 20% Transcutol® HP (co-solvent).

-

Add the required dose of APKI-123 to the excipient mixture. Gently heat (to ~40 °C) and vortex until the drug is completely dissolved, forming the SMEDDS pre-concentrate.[23]

-

Self-Emulsification Assessment:

-

Add 1 mL of the SMEDDS pre-concentrate to 250 mL of purified water in a beaker with gentle stirring (~100 rpm) to simulate gastric motility.

-

Visually observe the emulsification process. A good formulation will disperse rapidly (< 2 minutes) to form a clear or slightly bluish, transparent microemulsion.[23]

-

-

Droplet Size and Polydispersity Index (PDI) Analysis:

-

Dilute the formulation (e.g., 100-fold) with purified water.

-

Measure the mean droplet size and PDI using a dynamic light scattering instrument. An ideal SMEDDS will have a droplet size < 100 nm and a PDI < 0.3.

-

-

Thermodynamic Stability (Robustness to Dilution):

-

Dilute the SMEDDS pre-concentrate 10x, 50x, and 100x with various aqueous media (e.g., pH 1.2 HCl, pH 6.8 buffer).[23]

-

Observe for any signs of phase separation or drug precipitation over 24 hours. The formulation must remain stable upon dilution.

-

Caption: SMEDDS Development Workflow

In Vitro - In Vivo Correlation (IVIVC) Considerations

A cornerstone of modern formulation development is establishing a meaningful in vitro–in vivo correlation (IVIVC).[24][25] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of the dosage form (like drug release) and an in vivo response (like plasma drug concentration).[24][26] For aminopyrazole compounds, which are often BCS Class II (low solubility, high permeability), the dissolution rate is the rate-limiting step for absorption, making them ideal candidates for developing a strong IVIVC.[27]

Establishing a Level A IVIVC (a point-to-point correlation) can serve as a surrogate for bioequivalence studies, support post-approval changes, and set clinically relevant quality control specifications, ultimately reducing regulatory burden and accelerating development timelines.[25][27]

Conclusion

The successful in vivo delivery of aminopyrazole compounds is critically dependent on overcoming their inherent poor aqueous solubility. A systematic approach, beginning with thorough physicochemical characterization, is essential for the rational selection of an appropriate enabling technology. Lipid-based systems, amorphous solid dispersions, and nanosuspensions each offer distinct mechanisms and advantages for enhancing bioavailability. By employing the detailed protocols and strategic frameworks outlined in this guide, researchers can efficiently develop robust and effective formulations, thereby unlocking the full therapeutic potential of this important class of molecules.

References

- In vitro-In vivo Correlation: Perspectives on Model Development.PMC.

- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.Dr. Reddy's API.

- Nanosuspension: An approach to enhance solubility of drugs.PMC - NIH.

- Formulation Strategies of Nanosuspensions for Various Administr

- (PDF) Various techniques for preparation of nanosuspension - a review.

- Nanosuspension-Based Drug Delivery Systems for Topical Applic

- Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today.

- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.American Pharmaceutical Review.

- In Vitro–In Vivo Correlation (IVIVC) for SR Dosage Forms.Pharma Lesson.

- Formulation design for poorly water-soluble drugs based on biopharmaceutics classific

- In vitro – In vivocorrelation in the development of oral drug formul

- Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs.Scholars Research Library.

- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK.

- Chapter 16.

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic

- In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.Journal of Applied Pharmaceutical Science.

- Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels.Neuro-Oncology | Oxford Academic.

- Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.

- How to overcome solubility challenges by applying amorphous solid dispersion.Syngene.

- FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid.

- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider

- Formulation of self-emulsifying drug delivery systems.Monash University.

- Compatibility Analysis Services.BOC Sciences.

- Rapid Development of an Amorphous Solid Dispersion (ASD) – Nifedipine (NIF).Triclinic Labs.

- Regulatory Considerations in Development of Amorphous Solid Dispersions.Request PDF.

- 3-Aminopyrazole | 1820-80-0.ChemicalBook.

- Preformulation & Excipient Compatibility Studies.

- Simple and effective design of SEDDS formul

- Drug Excipient Compatibility Testing Protocols and Charateriz

- Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvast

- Self-emulsifying drug delivery systems: a novel approach to deliver drugs.PMC.

- Self-Emulsifying Drug Delivery Systems (SEDDS)

- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic

- Advancing Material Science with 3-Aminopyrazole: Properties and Potential.Ningbo Inno Pharmchem Co., Ltd.

- Amino-Pyrazoles in Medicinal Chemistry: A Review.PMC.

- Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy.PMC.

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties.IJRASET.

- mRNA vaccines transform personalized lung cancer tre

- Utilization of kinase inhibitors as novel therapeutic drug targets: A review.PMC.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]

- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 6. criver.com [criver.com]

- 7. tricliniclabs.com [tricliniclabs.com]

- 8. mdpi.com [mdpi.com]

- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 11. scispace.com [scispace.com]

- 12. research.monash.edu [research.monash.edu]

- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How to overcome solubility challenges by applying amorphous solid dispersion - Syngene International Ltd [syngeneintl.com]

- 18. researchgate.net [researchgate.net]

- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. dovepress.com [dovepress.com]

- 23. Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. kinampark.com [kinampark.com]

- 26. ovid.com [ovid.com]

- 27. pharmalesson.com [pharmalesson.com]

Troubleshooting & Optimization

Removing hydrazine impurities from 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine

Executive Summary

You are likely synthesizing 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine via the condensation of a

Under ICH M7 guidelines , hydrazine is classified as a Class 1 mutagenic carcinogen. For most drug substances, the acceptable intake (AI) is extremely low (often capped at the Threshold of Toxicological Concern, 1.5 µ g/day , or calculated based on

This guide details three validated protocols to remediate hydrazine without degrading your target aminopyrazole.

Module 1: Diagnostic & Detection

Before attempting purification, confirm the presence and state of the impurity.

The Invisible Threat: Hydrazine lacks a significant UV chromophore. You cannot detect it using standard HPLC-UV at 254 nm. You must use derivatization or specific electrochemical detection.

Recommended Analytical Method: HPLC with Derivatization

To quantify hydrazine at ppm levels, we recommend pre-column derivatization using Benzaldehyde or 4-Dimethylaminobenzaldehyde (p-DAB).

| Parameter | Condition |

| Derivatizing Agent | Benzaldehyde (Excess) |

| Reaction | Forms Benzaldehyde azine (highly UV active at ~300-310 nm) |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Detection | UV @ 310 nm (Specific to the azine) |

| Limit of Quantitation | Typically < 0.5 ppm |

Warning: Do not use the derivatizing agent directly in your bulk reaction mixture as a purification step; it will react with the primary amine on your pyrazole product to form a Schiff base impurity.

Module 2: Purification Protocols

Strategy A: The "Sulfate Crash" (Solubility Exploitation)

Best for: High levels of hydrazine (>1000 ppm) in crude solid.

Mechanism: Hydrazine sulfate is insoluble in ethanol , whereas your aminopyrazole product is likely soluble in warm ethanol. By converting residual hydrazine to its sulfate salt, you can filter it out.

Protocol:

-

Dissolution: Dissolve the crude 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine in Absolute Ethanol (EtOH) . Heat to 40–50°C if necessary to ensure complete dissolution.

-

Acidification: Add a solution of concentrated

in EtOH dropwise.-

Target: Add 1.1 equivalents of acid relative to the estimated hydrazine content (not the product).

-

Observation: A white precipitate (Hydrazine Sulfate,

) should form immediately.

-

-

Filtration: Cool the mixture to 0–5°C and stir for 30 minutes. Filter the mixture through a fine frit or Celite pad. The hydrazine remains on the filter cake.

-

Neutralization: The filtrate contains your product (protonated). Neutralize with ethanolic NaOH or aqueous

to recover the free base. -

Concentration: Evaporate the solvent to yield the purified product.

Why this works: Hydrazine sulfate solubility in ethanol is practically negligible (<0.04 g/100mL), while it is highly soluble in water (approx. 3 g/100mL). Avoiding water in this step is critical.[1]

Strategy B: The pH-Controlled Partition (Liquid-Liquid Extraction)

Best for: Moderate levels of hydrazine (100–1000 ppm) in reaction mixtures.

Mechanism: We exploit the

-

Hydrazine

: ~8.10 -

Aminopyrazole

: Typically 2.0–4.0 (ring nitrogen) and weakly basic primary amine.

By maintaining a pH of 5.5–6.0 , hydrazine exists predominantly as the hydrazinium ion (

Protocol:

-

Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or 2-MeTHF .

-

Buffer Prep: Prepare a 0.5 M Phosphate Buffer adjusted to pH 5.5 .

-

Wash Cycles:

-

Wash the organic layer 3 times with the buffer (1:1 volume ratio).

-

Crucial: Vigorously agitate for at least 5 minutes per wash to allow hydrazine transfer.

-

-

Final Polish: Wash once with brine to remove residual salts.

-

Dry & Strip: Dry over

and concentrate.

Strategy C: Scavenging (Resin-Based)

Best for: Final polishing (<100 ppm) to meet ICH M7 limits.

Mechanism: Use a strongly acidic cation exchange resin (e.g., Amberlyst 15 or Dowex 50W). Since hydrazine is a stronger base than the aminopyrazole, it binds preferentially to the resin in non-polar solvents.

Protocol:

-

Dissolve product in DCM or MeOH .

-

Add Amberlyst 15 (H+ form) (approx. 5–10 wt% relative to product).

-

Stir at room temperature for 1–2 hours.

-

Filter off the resin.

-

Note: You may lose a small percentage of product to the resin. This can be minimized by using a less polar solvent (DCM) where the product's affinity for the resin is lower than hydrazine's.

Module 3: Experimental Workflows (Visualized)

Workflow 1: Decision Logic for Purification

Caption: Decision matrix for selecting the appropriate hydrazine remediation strategy based on initial impurity load.

Module 4: Troubleshooting & FAQs

Q1: Can I use Acetone or Benzaldehyde to scavenge hydrazine directly in the reactor? A: NO. While ketones/aldehydes react with hydrazine to form hydrazones, your product is a primary amine . Adding these reagents will cause a side reaction, forming a Schiff base (imine) with your product, reducing yield and creating a new impurity that is difficult to separate. Stick to Protocol A (Sulfate) or Protocol C (Resins) which rely on basicity/solubility, not nucleophilicity.

Q2: I tried the water wash, but the hydrazine level is still high.

A: Check your pH. If the water is neutral (pH 7) or basic, hydrazine (

Q3: The "Sulfate Crash" didn't produce a precipitate. A: Ensure you are using Absolute Ethanol . If significant water is present, hydrazine sulfate will remain dissolved (Solubility: ~3g/100mL in water vs insoluble in EtOH). Dry your crude product thoroughly before this step.

Q4: What are the regulatory limits? A: Refer to ICH M7 . Hydrazine is a known mutagen. Unless you have compound-specific toxicology data, the default Acceptable Intake (AI) is often the TTC limit of 1.5 µ g/day for lifetime exposure. For a 100mg daily dose drug, this equates to 15 ppm .

References

-

ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][3]

-

ScienceMadness/Chemister . Solubility data of Hydrazine Sulfate. (Hydrazine sulfate is insoluble in ethanol, soluble in water).[4]

-

Helix Chromatography . HPLC Methods for analysis of Hydrazine. (Details on cation-exchange and derivatization methods).

-

National Toxicology Program . Hydrazine and Hydrazine Sulfate Profiles. (Physical properties and miscibility data).[1][4][5][6]

Sources

Technical Support Center: Non-Chromatographic Purification of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine

Welcome to the technical support guide for the purification of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists seeking robust, scalable, and cost-effective purification strategies that avoid column chromatography. This guide provides detailed protocols, troubleshooting advice, and the underlying chemical principles for each technique.

Introduction: Beyond the Column

Column chromatography is a powerful tool for purification, but it can be time-consuming, expensive, and difficult to scale up. For compounds like 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine, which possesses distinct acidic and basic functionalities, classical chemical techniques offer elegant and efficient alternatives. The methods detailed here—acid-base extraction, recrystallization, and trituration—leverage the specific physicochemical properties of the target molecule to achieve high purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during your purification workflow.

Purification Strategy Decision Guide

Before diving into specific protocols, it's essential to select the appropriate technique based on the nature of the impurities and the scale of your reaction. The following decision tree illustrates a logical approach to purification.

Caption: A decision tree for selecting a non-chromatographic purification method.

FAQs and Troubleshooting Guide

Section 1: Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidity or basicity.[1] For 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine, the presence of the basic amine group is the key to this separation.[2]

Q1: Why is acid-base extraction the recommended first step for purifying my compound?

A1: Your target molecule has a basic pyrazol-5-amine moiety. By treating your crude product (dissolved in an organic solvent) with an aqueous acid, you can protonate the amine group. This forms a water-soluble ammonium salt, which will migrate from the organic layer to the aqueous layer.[2][3] Most non-basic organic impurities, such as unreacted starting materials or neutral byproducts, will remain in the organic layer and can be washed away. You can then regenerate your purified, neutral amine by adding a base to the aqueous layer and extracting it back into an organic solvent.

Q2: Which acid should I use to extract my amine?

A2: A dilute mineral acid is typically sufficient. A 1 M solution of hydrochloric acid (HCl) is a common and effective choice. It is strong enough to fully protonate the pyrazole-amine, ensuring complete transfer into the aqueous phase.

Q3: After adding acid and separating the layers, my product seems to have disappeared. What went wrong?

A3: Your product hasn't disappeared; it's in the aqueous layer as its hydrochloride salt. This is the expected outcome. To recover your product, you must now basify the aqueous layer. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (pH 9-10, check with pH paper).[2] This neutralizes the ammonium salt, causing the free amine to precipitate or become extractable back into a fresh organic solvent like dichloromethane (DCM) or ethyl acetate.

Q4: I've basified the aqueous layer, but my recovery is low after extraction. How can I improve my yield?

A4: There are several potential reasons for low recovery:

-

Incomplete Basification: Ensure the aqueous layer is sufficiently basic. Check the pH after adding the base and stir for a few minutes before extracting.

-

Insufficient Extraction: Perform multiple extractions (e.g., 3x with an appropriate volume of organic solvent) of the basified aqueous layer. This is more efficient than a single large-volume extraction.

-

Emulsion Formation: If an emulsion (a stable mixture of the organic and aqueous layers) forms, it can trap your product. To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution).

-

Product Solubility: The free amine may have some slight solubility in the basic aqueous layer. "Backwashing" the combined organic extracts with brine can help pull any remaining water out of the organic phase and improve recovery.[4]

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. Wash the organic layer two more times with 1 M HCl, combining all aqueous extracts. The organic layer containing neutral impurities can be discarded.

-

Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH or saturated NaHCO₃ with stirring until the solution is basic (pH 9-10). A precipitate of your pure amine may form.

-

Product Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., DCM or ethyl acetate).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine.

Caption: Workflow for the acid-base extraction of an amine.

Section 2: Recrystallization

Recrystallization is a purification technique for solids that separates a product from its impurities based on differences in solubility.[5] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out in a pure form while impurities remain dissolved.

Q5: My product is still slightly impure after acid-base extraction. Can I recrystallize it?

A5: Absolutely. Recrystallization is an excellent second step to polish the product and is often used to obtain material of very high purity. It is particularly effective at removing impurities with similar basicity that were not removed by extraction. For pyrazole derivatives, ethanol, isopropanol, or ethyl acetate are often good starting points for solvent screening.[6][7]

Q6: How do I choose the best solvent for recrystallization?

A6: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8]

-

Screening Protocol: Place a small amount of your compound (10-20 mg) in several test tubes. Add a few drops of different solvents to each. A good candidate will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, pure crystals should form.

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Ethanol | 78 | Polar Protic | Often a good choice for pyrazoles.[7][9] |

| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar.[6] |

| Ethyl Acetate | 77 | Polar Aprotic | Good for moderately polar compounds. |

| Toluene | 111 | Non-polar | Can be effective if impurities are highly polar. |

| Acetonitrile | 82 | Polar Aprotic | A versatile polar solvent. |

| Water | 100 | Very Polar | Likely to be a poor solvent on its own, but excellent as an "anti-solvent" with alcohols.[6] |

Q7: My compound "oiled out" instead of crystallizing upon cooling. What should I do?

A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this:

-

Add More Solvent: Re-heat the solution to dissolve the oil, then add more hot solvent to make the solution less concentrated.

-

Cool Slowly: Allow the solution to cool very slowly. Insulating the flask can help.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. This creates a rough surface that can initiate crystal formation.

-

Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.

Q8: My product is highly colored. Will recrystallization remove the color?

A8: It might, but if the colored impurity co-crystallizes with your product, the color will remain. In this case, you can perform a charcoal treatment. After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (1-2% by weight). Keep the solution hot for a few minutes, then perform a hot filtration through celite or fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.[10] Then, proceed with the cooling and crystallization step.

Section 3: Trituration

Trituration is a simple and rapid purification method that involves washing or suspending a solid crude product in a solvent where the desired compound is insoluble, but the impurities are soluble.[11][12]

Q9: When should I use trituration instead of recrystallization?

A9: Trituration is ideal when:

-

You want to quickly remove small amounts of highly soluble impurities.[13][14]

-

Your product is very high-melting or poorly soluble in most common recrystallization solvents.

-

The impurities are gummy or oily, and the product is a solid.

Q10: What is the general procedure for trituration?

A10:

-

Solvent Choice: Select a solvent in which your product is poorly soluble, but the impurities are known or suspected to be soluble. Diethyl ether or a hexane/ethyl acetate mixture might be good choices.

-

Procedure: Place the crude solid in a flask. Add the chosen solvent and stir or swirl the suspension vigorously for 10-15 minutes. The solid product should remain suspended, while impurities dissolve.[11]

-

Isolation: Collect the purified solid by vacuum filtration, wash the filter cake with a small amount of the cold trituration solvent, and dry.

References

-

ACD/Labs. (n.d.). Performing a Trituration. Common Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Trituration. Retrieved from [Link]

-

ACS Publications. (2008). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Retrieved from [Link]

-

chemeurope.com. (n.d.). Trituration. Retrieved from [Link]

-

Reddit. (2021). Trituration : r/Chempros. Retrieved from [Link]

-

Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

-

Reddit. (2022). Amine workup : r/Chempros. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

-

Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

-

MDPI. (2022). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. Retrieved from [Link]

-

University of Calgary. (n.d.). 7.3 Solubility of Amines. Retrieved from [Link]

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

-

PMC. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

-

Digital Commons @ UConn. (2020). Cleaner, Green Oxidation Chemistry: Development of New Oxoammonium- and Nitroxide- Mediated Transformations. Retrieved from [Link]

-

PubChemLite. (2025). 3-butyl-1h-pyrazol-5-amine (C7H13N3). Retrieved from [Link]

Sources

- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Performing a Trituration [commonorganicchemistry.com]

- 12. Trituration - Wikipedia [en.wikipedia.org]

- 13. Trituration [chemeurope.com]

- 14. reddit.com [reddit.com]

Addressing steric hindrance in coupling reactions with 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine

Ticket ID: AP-3BD-005

Subject: Optimizing Coupling Efficiency for 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine

Status: Open / High Priority[1]

Substrate Analysis & Diagnostic Framework

Welcome to the technical support guide for 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine . This substrate presents a classic "Double-Edged Sword" in heterocyclic chemistry:

-

Electronic Activation: The benzodioxole moiety is a strong electron-donating group (EDG). This increases the electron density of the pyrazole ring, making the ring nitrogens (

) significantly more nucleophilic than the exocyclic amine ( -

Steric Shielding: The C3-aryl group creates a "steric wall" that protects

but also hinders the rotation of intermediates during coupling at

The Core Problem: Most "steric hindrance" issues with this molecule are actually regioselectivity issues. The reagents prefer the accessible, electron-rich ring nitrogen over the sterically crowded exocyclic amine.

Interactive Troubleshooting Workflows

Workflow A: Amide Coupling (Acylation)

Use this module if you are trying to form an amide bond with a carboxylic acid.

Phase 1: Reagent Selection Matrix

| Scenario | Recommended System | Mechanism of Action |

| Standard Electrophile | HATU (1.2 eq) + HOAt (0.5 eq) + DIPEA (3.0 eq) | Fast activation; HOAt additive suppresses racemization and boosts kinetics.[1] |

| Bulky/Hindered Acid | T3P (50% in EtOAc/DMF) + Pyridine (5.0 eq) | Propylphosphonic anhydride (T3P) forms a highly reactive but sterically compact intermediate. Low epimerization risk.[2] |

| Extreme Sterics | Ghosez's Reagent | Converts acid to acid chloride in situ (neutral conditions). Forces reaction via high-energy electrophile.[1] |

Phase 2: The "T3P Rescue" Protocol

If HATU fails or stalls at <30% conversion, switch to this protocol immediately.

-

Dissolution: Dissolve the amine (1.0 eq) and the carboxylic acid (1.1 eq) in minimal dry Pyridine (or 2-MeTHF with 5 eq NMM).

-

Note: The benzodioxole moiety promotes

-stacking.[1] If solubility is poor, add 10% DMSO.

-

-

Addition: Cool to 0°C. Add T3P (1.5 eq, 50% w/w solution) dropwise.

-

Reaction: Allow to warm to RT. If no progress after 4 hours, heat to 60°C .

-

Why? T3P activation is entropy-driven at higher temperatures, often overcoming the energy barrier imposed by the C3-benzodioxole group.[1]

-

-

Workup: Quench with water. The T3P by-products are water-soluble, simplifying purification.[1]

Workflow B: C-N Cross-Coupling (Buchwald-Hartwig)

Use this module if you are coupling with an Aryl Halide.[1]

Critical Failure Point: Catalyst Deactivation via Chelation. The pyrazole nitrogens can chelate Pd, killing the catalyst cycle. You must use a ligand that out-competes the substrate.[1]

Ligand Selection Guide

| Ligand | Application Scope | Why it works here |

| BrettPhos | Primary Choice. Best for primary amines.[1] | Bulky biaryl structure prevents Pd-deactivation by the pyrazole nitrogens.[1] |

| tBuXPhos | Secondary Choice. Good for weak nucleophiles. | High electron density on P facilitates oxidative addition of the aryl halide. |

| Xantphos | Fallback. | Wide bite angle; sometimes effective if monodentate ligands fail. |

Optimized Protocol: The "Pre-Activation" Method

-

Catalyst Prep: Pre-stir

(2 mol%) and BrettPhos (4-6 mol%) in 1,4-Dioxane at 100°C for 2 minutes before adding substrates. This ensures the active -

Base Choice: Use LiHMDS (1M in THF) or Cs2CO3 .

-

Avoid: NaOtBu (can cause side reactions with the benzodioxole acetal under harsh conditions).

-

-

Temperature: 100–110°C.

-

Concentration: High concentration (0.5 M to 1.0 M) favors intermolecular coupling over catalyst decomposition.

Visualizing the Decision Pathway

The following diagram illustrates the logic flow for addressing stalled reactions or incorrect isomers.

Caption: Diagnostic logic flow for differentiating between regioselectivity failures and steric stalls.

Frequently Asked Questions (FAQs)

Q1: Why do I see two spots on TLC with the same mass?

A: You are likely observing annular tautomerism . The 3-benzodioxole-5-aminopyrazole exists in equilibrium between the

-

Fix: Treat the crude mixture with MeOH/K2CO3 or ammonia. The N-acyl group on the pyrazole ring is labile and will cleave, while the desired exocyclic amide is stable.

Q2: The starting material is insoluble in DCM and THF. How can I run the reaction?

A: The flat benzodioxole and pyrazole systems cause strong

-

Fix: Use DMF , DMAc , or NMP . If you must use a non-polar solvent for regioselectivity, try a solvent mixture like DCM/HFIP (Hexafluoroisopropanol) (9:1). HFIP is excellent for solubilizing peptide-like aggregates and activating active esters.[1]

Q3: Can I protect the ring nitrogen to force reaction at the amine? A: Yes, but it adds steps.

-

Strategy: React the starting material with Boc2O (1 eq). The kinetic product is usually the Ring-Boc species. This sterically blocks the ring nitrogens and forces the subsequent coupling to occur at the exocyclic amine. Deprotect with TFA/DCM afterwards.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

- Citation for: Comparative efficiency of T3P vs H

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi - Chemistry Today, 35(4). Link

- Citation for: Regioselectivity challenges (N1 vs exocyclic N) in aminopyrazoles.

-

Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Citation for: T3P performance in sterically hindered couplings.[7]

-

Sources

- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. bachem.com [bachem.com]

Validation & Comparative

1H NMR Spectral Analysis Guide: 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine

Executive Summary

Product/Compound: 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine (CAS: 13404-51-8) Application: Structural Elucidation & Purity Analysis Primary Challenge: Annular Tautomerism & Exchangeable Proton Resolution[1][2][3]

This guide provides a technical comparison of NMR solvent systems for the characterization of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine. Unlike rigid heterocycles, this compound exhibits rapid annular tautomerism (3-amino vs. 5-amino forms), rendering standard chloroform-based analysis insufficient for full structural assignment. This document outlines the superior performance of DMSO-d₆ over CDCl₃ and Methanol-d₄ for resolving the critical pyrazole-NH and exocyclic amine (-NH₂) protons.

Part 1: Structural Context & Tautomeric Equilibrium

To interpret the NMR spectrum correctly, one must understand the dynamic nature of the pyrazole core. The molecule exists in a rapid equilibrium between two tautomers.[3][4] In non-polar solvents, this exchange is fast on the NMR timescale, leading to peak broadening. In polar aprotic solvents (DMSO), the equilibrium is stabilized, and exchange rates decrease, allowing for distinct signal resolution.

Tautomeric Logic Flow

The following diagram illustrates the equilibrium and the decision logic for assigning the "mobile" protons.

Figure 1: Impact of solvent polarity on the tautomeric equilibrium of aminopyrazoles. DMSO stabilizes the H-bond network, slowing the proton exchange.

Part 2: Comparative Analysis of Solvent Performance

This section compares the three most common NMR solvents. DMSO-d₆ is the recommended standard for this specific compound due to its ability to resolve the labile protons essential for confirming the amine functionality.

Performance Matrix

| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Methanol-d₄ |

| Solubility | Excellent (>20 mg/mL) | Poor to Moderate | Good |

| Py-NH Detection | Visible (Broad singlet, >11 ppm) | Invisible (or extremely broad) | Invisible (Exchanged with D) |

| -NH₂ Detection | Sharp/Distinct (~4.5 - 5.5 ppm) | Broad/Merged | Invisible (Exchanged with D) |

| Aromatic Resolution | High | Moderate (Overlap possible) | High |

| Water Artifact | ~3.33 ppm (Distinct) | ~1.56 ppm (Variable) | ~4.87 ppm (Interferes with O-CH2-O) |

Detailed Spectral Assignment (DMSO-d₆)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[5]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |

| 11.50 - 12.10 | Broad Singlet | 1H | Pyrazole -NH | Highly dependent on concentration and temp. |

| 7.20 - 7.30 | Doublet / Multiplet | 1H | Ar-H (Benzodioxole) | Ortho to bridgehead. |

| 7.15 - 7.25 | Singlet (Fine split) | 1H | Ar-H (Benzodioxole) | Meta to bridgehead. |

| 6.90 - 7.00 | Doublet | 1H | Ar-H (Benzodioxole) | Ortho to oxygen. |

| 5.98 - 6.05 | Singlet | 2H | -O-CH₂-O- | Diagnostic Methylenedioxy peak. |

| 5.75 - 5.85 | Singlet | 1H | Pyrazole C4-H | Characteristic sharp singlet. |

| 4.50 - 5.20 | Broad Singlet | 2H | -NH₂ | Exocyclic amine. Disappears with D₂O. |

Critical Insight: In CDCl₃, the Pyrazole C4-H and the Benzodioxole -O-CH₂-O- signals often overlap or shift closer together (approx 5.9 - 6.0 ppm), making integration difficult. DMSO separates these key signals effectively.

Part 3: Experimental Protocols

Workflow: Sample Preparation & Validation

To ensure data integrity, follow this self-validating workflow. The "D₂O Shake" is mandatory to confirm the assignment of the amine and pyrazole-NH protons.

Figure 2: Analytical workflow including the D2O exchange validation step.

Step-by-Step Protocol

-

Sample Preparation (Standard):

-

Weigh 5–10 mg of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-amine into a clean vial.

-

Add 0.6 mL of DMSO-d₆ (99.9% D).

-

Note: If the sample appears cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating proton exchange or degradation.

-

-

Acquisition Parameters (400 MHz+):

-

Pulse Sequence: zg30 (Standard proton).

-

Spectral Width: 0 – 14 ppm (Must capture the downfield Pyrazole-NH).

-

Relaxation Delay (D1): 1.0 – 2.0 seconds.

-

Scans (NS): 16 (Sufficient for >5mg sample).

-

-

Validation (The D₂O Shake):

-

After the initial scan, add 10–20 µL of D₂O directly to the NMR tube.[3]

-

Cap and invert/shake for 10 seconds.

-

Re-acquire the spectrum immediately.

-